molecular formula C12H16N2O3 B3258547 H-Ala-D-phe-OH CAS No. 3061-93-6

H-Ala-D-phe-OH

Cat. No.: B3258547
CAS No.: 3061-93-6
M. Wt: 236.27 g/mol
InChI Key: OMNVYXHOSHNURL-WCBMZHEXSA-N
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Description

H-Ala-D-phe-OH is a dipeptide composed of alanine and D-phenylalanine Dipeptides are organic compounds formed by two amino acids linked by a peptide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-D-phe-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin through its carboxyl group.

    Deprotection: The amino group of alanine is deprotected to allow for the addition of the next amino acid.

    Coupling: D-phenylalanine is coupled to the deprotected alanine using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

    Cleavage: The completed dipeptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides, including this compound, often employs automated SPPS systems. These systems can handle large-scale synthesis with high efficiency and reproducibility. The use of environmentally friendly solvents and reagents is becoming increasingly important in industrial settings to reduce the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

H-Ala-D-phe-OH can undergo various chemical reactions, including:

    Oxidation: The phenyl group in D-phenylalanine can be oxidized to form phenolic derivatives.

    Reduction: The peptide bond can be reduced to form the corresponding amine.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic compounds, while reduction of the peptide bond can produce amines.

Scientific Research Applications

H-Ala-D-phe-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    H-Ala-Phe-OH: A dipeptide with L-phenylalanine instead of D-phenylalanine.

    H-D-Ala-Phe-OH: A dipeptide with D-alanine instead of L-alanine.

    H-Ala-D-phe-NH2: A dipeptide with an amide group instead of a carboxyl group.

Uniqueness

H-Ala-D-phe-OH is unique due to the presence of D-phenylalanine, which imparts different stereochemical properties compared to its L-phenylalanine counterpart. This difference can affect the peptide’s interaction with enzymes and receptors, leading to distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNVYXHOSHNURL-WCBMZHEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314360
Record name Alanyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3061-93-6
Record name Alanyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3061-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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